3-[4-(2-phenylethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-[4-(2-phenylethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, phenylethoxy groups, and a phenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-phenylethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-(2-phenylethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-(4-(2-phenylethoxy)phenyl)-1H-pyrazole-5-carbohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-phenylethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenylethoxy and phenylmethylidene groups can participate in substitution reactions, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted pyrazole derivatives .
Scientific Research Applications
3-[4-(2-phenylethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-[4-(2-phenylethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
- Ethyl 3-[4-(2-oxo-2-phenylethoxy)phenyl]propanoate
Uniqueness
3-[4-(2-phenylethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H22N4O2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c30-25(29-26-18-20-9-5-2-6-10-20)24-17-23(27-28-24)21-11-13-22(14-12-21)31-16-15-19-7-3-1-4-8-19/h1-14,17-18H,15-16H2,(H,27,28)(H,29,30)/b26-18+ |
InChI Key |
XBGQOFWRZCKBLT-NLRVBDNBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4 |
Origin of Product |
United States |
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